molecular formula C9H16O2S B13058070 3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid

3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid

Cat. No.: B13058070
M. Wt: 188.29 g/mol
InChI Key: ZPJKJTTZBRUEJL-UHFFFAOYSA-N
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Description

3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is an organic compound with the molecular formula C₉H₁₆O₂S It is a cyclobutane derivative with a carboxylic acid functional group and a propan-2-ylsulfanyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylcyclobutanone with propan-2-ylthiol in the presence of a strong acid catalyst to form the desired product. The reaction conditions often include:

    Temperature: Moderate to high temperatures (50-100°C)

    Catalyst: Strong acids such as sulfuric acid or hydrochloric acid

    Solvent: Organic solvents like dichloromethane or toluene

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the propan-2-ylsulfanyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Dichloromethane, ethanol, toluene

Major Products

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Alcohols

    Substitution Products: Various substituted cyclobutane derivatives

Scientific Research Applications

3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Methylcyclobutane-1-carboxylic acid: Lacks the propan-2-ylsulfanyl group, resulting in different chemical properties and reactivity.

    1-(Propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid: Similar structure but without the methyl group, leading to variations in steric and electronic effects.

Uniqueness

3-Methyl-1-(propan-2-ylsulfanyl)cyclobutane-1-carboxylic acid is unique due to the presence of both the methyl and propan-2-ylsulfanyl groups, which confer distinct steric and electronic properties. These features make it a valuable compound for various research applications and synthetic transformations.

Properties

Molecular Formula

C9H16O2S

Molecular Weight

188.29 g/mol

IUPAC Name

3-methyl-1-propan-2-ylsulfanylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C9H16O2S/c1-6(2)12-9(8(10)11)4-7(3)5-9/h6-7H,4-5H2,1-3H3,(H,10,11)

InChI Key

ZPJKJTTZBRUEJL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C1)(C(=O)O)SC(C)C

Origin of Product

United States

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